molecular formula C17H21BrN2O2 B6288254 2-(3-Bromo-benzyl)-5-t-butyl-2H-pyrazole-3-carboxylic acid ethyl ester, 95% CAS No. 2737207-04-2

2-(3-Bromo-benzyl)-5-t-butyl-2H-pyrazole-3-carboxylic acid ethyl ester, 95%

Cat. No. B6288254
CAS RN: 2737207-04-2
M. Wt: 365.3 g/mol
InChI Key: HOBCGVLRUPYYGN-UHFFFAOYSA-N
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Description

The compound “2-(3-Bromo-benzyl)-5-t-butyl-2H-pyrazole-3-carboxylic acid ethyl ester” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a bromobenzyl group, a t-butyl group, and a carboxylic acid ethyl ester group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the various substituents. The bromobenzyl group could potentially be introduced using a reagent like benzyl bromide . The t-butyl group might be introduced through a substitution or addition reaction. The carboxylic acid ethyl ester group could be formed through an esterification reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring is a five-membered ring with two nitrogen atoms. The bromobenzyl group would add significant steric bulk to the molecule, as would the t-butyl group .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The bromine atom on the bromobenzyl group could be replaced through a nucleophilic substitution reaction. The pyrazole ring might undergo electrophilic aromatic substitution or addition reactions. The ester group could be hydrolyzed to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom and the ester group could increase its polarity compared to a similar compound without these groups. This could affect properties like solubility and boiling point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it were used as a pharmaceutical, for example, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The bromine atom could potentially make this compound hazardous, as bromine is a highly reactive element. Additionally, the ester group could potentially be hydrolyzed, releasing ethanol, which is flammable .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields. For example, it could be investigated as a potential pharmaceutical or as a building block for the synthesis of more complex organic compounds . Further studies could also be conducted to fully characterize its physical and chemical properties.

properties

IUPAC Name

ethyl 2-[(3-bromophenyl)methyl]-5-tert-butylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O2/c1-5-22-16(21)14-10-15(17(2,3)4)19-20(14)11-12-7-6-8-13(18)9-12/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBCGVLRUPYYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=CC(=CC=C2)Br)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-benzyl)-5-t-butyl-2H-pyrazole-3-carboxylic acid ethyl ester

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